A study published in the Journal of the American Chemical Society demonstrates the use of 1,4-DC2I for the synthesis of functionalized biaryls through Suzuki-Miyaura coupling reactions [].
An article published in Tetrahedron Letters explores the use of 1,4-DC2I in Sonogashira coupling reactions, a type of cross-coupling reaction used to form carbon-carbon bonds between sp and sp2 hybridized carbons [].
1,4-Dichloro-2-iodobenzene is an organic compound characterized by the molecular formula and a molecular weight of approximately 272.898 g/mol. This compound is a halogenated derivative of benzene, featuring two chlorine atoms and one iodine atom attached to the benzene ring in a specific arrangement. The presence of these halogens imparts unique chemical properties, making it a subject of interest in various fields such as organic chemistry and medicinal chemistry .
The biological activity of 1,4-Dichloro-2-iodobenzene is largely dependent on its interactions with biological molecules. Research indicates that halogenated compounds can exhibit antimicrobial and anticancer properties. The specific activity may vary based on the compound's structure and the position of the halogens, which can influence how it interacts with proteins and nucleic acids within cells .
Several synthesis methods for 1,4-Dichloro-2-iodobenzene have been reported:
1,4-Dichloro-2-iodobenzene has several applications across various fields:
Interaction studies involving 1,4-Dichloro-2-iodobenzene focus on its reactivity with biological targets. The pharmacokinetics of this compound depend on factors such as solubility, stability, and metabolic pathways within organisms. Understanding these interactions is crucial for evaluating its potential therapeutic applications and toxicity profiles .
1,4-Dichloro-2-iodobenzene can be compared with several similar compounds that share structural characteristics but differ in their halogen substituents or positions:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
1,4-Dichloro-3-iodobenzene | C6H3Cl2I | Iodine at a different position affects reactivity |
1,3-Dichloro-2-iodobenzene | C6H3Cl2I | Different substitution pattern influences properties |
1,4-Dichloro-2-fluorobenzene | C6H3Cl2F | Contains fluorine instead of iodine; alters reactivity |
2-Chloro-1-fluoro-4-iodobenzene | C6H3ClF I | Different halogen arrangement impacts chemical behavior |
The unique combination of chlorine and iodine in 1,4-Dichloro-2-iodobenzene distinguishes it from these compounds, offering specific advantages in synthetic applications and biological activity due to its distinct electronic properties and steric effects .
The proton nuclear magnetic resonance spectrum of 1,4-dichloro-2-iodobenzene exhibits distinctive characteristics typical of trisubstituted aromatic systems [1] [2]. The three aromatic protons appear in the deshielded region between 7.3 and 8.0 parts per million, consistent with aromatic hydrogen chemical shifts [3]. The substitution pattern creates a unique splitting pattern that distinguishes this compound from other isomeric dichloroiodobenzenes.
The aromatic protons display complex multipicity patterns due to ortho and meta coupling interactions [4] [5]. Ortho coupling constants typically range from 6 to 10 hertz, while meta coupling constants fall between 1 and 3 hertz [4] [6]. The specific substitution pattern of 1,4-dichloro-2-iodobenzene results in three distinct aromatic proton environments, each exhibiting characteristic chemical shifts influenced by the electron-withdrawing effects of the chlorine and iodine substituents [7].
The halogen substituents significantly affect the electronic environment of the aromatic ring, causing deshielding effects that shift the proton resonances downfield relative to unsubstituted benzene [8] [9]. The iodine substituent, being the largest halogen, exerts the strongest deshielding effect on adjacent protons, while the chlorine atoms contribute additional electron-withdrawing character to the system.
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 1,4-dichloro-2-iodobenzene [3] [8]. Aromatic carbons typically resonate in the 125 to 150 parts per million region, with the specific chemical shifts dependent on the substitution pattern and electronic effects of the attached halogens [3].
The halogen substitution effects on carbon-13 chemical shifts are particularly pronounced in this compound [8] [9]. Carbons directly bonded to chlorine atoms experience significant deshielding due to the electronegative nature of chlorine, while the carbon bearing the iodine substituent shows characteristic chemical shift patterns associated with carbon-iodine bonding. The remaining aromatic carbons exhibit chemical shifts influenced by the combined inductive and resonance effects of all three halogen substituents.
Parameter | Value Range | Assignment | Notes |
---|---|---|---|
Aromatic 1H Chemical Shifts | 7.3-8.0 ppm | Three aromatic protons | Trisubstituted pattern |
Aromatic 13C Chemical Shifts | 125-150 ppm | Six aromatic carbons | Halogen substitution effects |
Ortho Coupling Constants | 6-10 Hz | Adjacent proton coupling | Typical aromatic values |
Meta Coupling Constants | 1-3 Hz | Two-bond separated coupling | Characteristic aromatic coupling |
The infrared spectrum of 1,4-dichloro-2-iodobenzene displays characteristic aromatic carbon-hydrogen stretching vibrations in the 3100 to 3000 wavenumber region [10] [11] [12]. These absorptions appear as weak to medium intensity bands, distinguishing aromatic hydrogen stretching from aliphatic carbon-hydrogen stretching, which occurs below 3000 wavenumbers [11] [12]. The specific pattern and intensity of these bands reflect the trisubstituted nature of the benzene ring and the electronic effects of the halogen substituents.
The aromatic ring skeletal vibrations appear as characteristic absorptions in the 1600 to 1500 wavenumber region [11] [13]. These bands, typically appearing as medium to strong intensity absorptions, arise from carbon-carbon stretching vibrations within the aromatic ring [14] [12]. The substitution pattern and nature of the halogen substituents influence both the position and intensity of these vibrations, providing structural information about the compound.
The carbon-chlorine stretching vibrations occur in the 800 to 600 wavenumber region, appearing as strong intensity absorptions [10] [15]. These bands are characteristic of aromatic carbon-chlorine bonds and provide definitive evidence for chlorine substitution on the benzene ring. The carbon-iodine stretching vibration appears at lower frequencies, typically in the 600 to 500 wavenumber range, due to the larger mass of iodine compared to chlorine [10]. This mass effect, described by the reduced mass relationship in vibrational spectroscopy, results in predictable frequency shifts based on the halogen involved.
The out-of-plane carbon-hydrogen bending vibrations in the 900 to 700 wavenumber region provide crucial information about the substitution pattern of the aromatic ring [16] [17] [13]. For 1,4-dichloro-2-iodobenzene, the specific pattern of these absorptions confirms the trisubstituted nature of the benzene ring and distinguishes it from other substitution patterns such as monosubstituted, disubstituted, or other trisubstituted isomers [16] [17].
Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
Aromatic C-H Stretch | 3100-3000 | Weak-Medium | Aromatic hydrogen stretching |
Aromatic C=C Stretch | 1600-1500 | Medium-Strong | Ring skeletal vibrations |
C-Cl Stretch | 800-600 | Strong | Carbon-chlorine bond stretching |
C-I Stretch | 600-500 | Strong | Carbon-iodine bond stretching |
C-H Out-of-plane Bend | 900-700 | Strong | Substitution pattern identification |
The electron ionization mass spectrum of 1,4-dichloro-2-iodobenzene exhibits a characteristic molecular ion cluster due to the presence of multiple halogen atoms [18] [19]. The molecular ion appears at mass-to-charge ratios of 272, 274, and 276, corresponding to the different isotopic combinations of chlorine-35, chlorine-37, and iodine-127 [1] [20]. The relative intensities of these peaks follow predictable patterns based on the natural abundances of the chlorine isotopes, providing confirmation of the molecular formula and halogen content.
The fragmentation pattern of 1,4-dichloro-2-iodobenzene follows characteristic pathways typical of halogenated aromatic compounds [21] [22]. Loss of iodine (mass 127) from the molecular ion produces fragments at mass-to-charge ratios 145 and 147, corresponding to the dichlorobenzene cation with the appropriate chlorine isotope pattern. Loss of chlorine (mass 35) results in fragments at mass-to-charge ratios 237 and 239, representing the chloroiodobenzene cation species.
Sequential halogen losses produce additional characteristic fragments, including the loss of both iodine and chlorine to generate fragments at mass-to-charge ratios 110 and 112. These fragmentation patterns provide structural confirmation and distinguish 1,4-dichloro-2-iodobenzene from other isomeric compounds with different substitution patterns.
The aromatic ring of 1,4-dichloro-2-iodobenzene undergoes various fragmentation and rearrangement processes under electron ionization conditions [21] [22]. These processes generate characteristic fragment ions that provide additional structural information about the compound. The relative stabilities of different fragment ions reflect the electronic effects of the halogen substituents and the inherent stability of the aromatic system.
Fragment Type | m/z Values | Relative Intensity | Fragmentation Process |
---|---|---|---|
Molecular Ion | 272, 274, 276 | Variable | M+- with isotope pattern |
Iodine Loss | 145, 147 | Medium | [M-I]+ dichlorobenzene cation |
Chlorine Loss | 237, 239 | Low | [M-Cl]+ chloroiodobenzene cation |
Dual Halogen Loss | 110, 112 | Low | [M-I-Cl]+ chlorobenzene cation |
Ring Fragments | Various | Variable | Aromatic ring fragmentation |
High-performance liquid chromatography provides an effective method for the separation and analysis of 1,4-dichloro-2-iodobenzene [23]. Reverse-phase chromatography using acetonitrile and water mobile phases with phosphoric acid modification has been successfully employed for this compound [23]. The Newcrom R1 column, specifically designed for reverse-phase separations with low silanol activity, demonstrates excellent performance for halogenated aromatic compounds including 1,4-dichloro-2-iodobenzene [23].
The chromatographic behavior of 1,4-dichloro-2-iodobenzene reflects its hydrophobic character and the electronic effects of the halogen substituents [24]. The compound exhibits moderate retention under typical reverse-phase conditions, allowing for effective separation from related impurities and structural isomers. For mass spectrometry-compatible applications, formic acid replacement of phosphoric acid in the mobile phase maintains separation efficiency while enabling sensitive detection [23].
Gas chromatography represents another viable separation method for 1,4-dichloro-2-iodobenzene, particularly given its relatively high boiling point and thermal stability [20] [25]. The compound requires elevated column temperatures for effective elution due to its halogenated aromatic structure. Capillary columns with appropriate stationary phases provide excellent resolution for purity assessment and quantitative analysis.
The gas chromatographic retention behavior of 1,4-dichloro-2-iodobenzene allows for clear separation from other halogenated benzene derivatives and potential synthetic impurities [25] [26]. The method proves particularly useful for purity determination when combined with flame ionization detection or mass spectrometric detection systems.
The combination of liquid chromatography with mass spectrometric detection provides comprehensive analytical capabilities for 1,4-dichloro-2-iodobenzene [27]. Electrospray ionization and atmospheric pressure chemical ionization techniques enable sensitive detection and structural confirmation. The mass spectrometric detection allows for definitive identification based on the characteristic fragmentation patterns and isotope distributions of the compound.
Ultra-performance liquid chromatography utilizing sub-2 micrometer particle columns offers enhanced separation efficiency and reduced analysis times for 1,4-dichloro-2-iodobenzene [23]. The improved chromatographic performance enables better resolution of closely related impurities and provides more precise quantitative measurements for purity assessment applications.
Technique | Column/Conditions | Mobile Phase | Detection | Applications |
---|---|---|---|---|
HPLC | Newcrom R1 reverse-phase | ACN/H₂O/H₃PO₄ | UV, MS | Purity analysis, separation |
GC | Capillary column | Helium carrier gas | FID, MS | High-temperature separation |
LC-MS | C18 reverse-phase | ACN/H₂O/HCOOH | ESI-MS, APCI-MS | Structural confirmation |
UPLC | Sub-2μm particles | ACN/H₂O/HCOOH | UV, MS | Fast, high-resolution analysis |
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